![molecular formula C9H9ClO B1459162 1-Chloro-3-cyclopropoxybenzene CAS No. 1243285-60-0](/img/structure/B1459162.png)
1-Chloro-3-cyclopropoxybenzene
Overview
Description
1-Chloro-3-cyclopropoxybenzene, also known as 3-(cyclopropoxy) chlorobenzene, is a chemical compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-cyclopropoxybenzene consists of a benzene ring with a chlorine atom and a cyclopropoxy group attached to it . The exact spatial configuration and bond lengths would require more specific experimental data or computational modeling.
Physical And Chemical Properties Analysis
1-Chloro-3-cyclopropoxybenzene is a colorless liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional data .
Scientific Research Applications
Chemical Reactivity and Applications
1-Chloro-3-cyclopropoxybenzene is a chemical compound that exhibits a range of reactivities and has diverse applications in various scientific research areas. The compound's unique structural properties enable it to undergo various chemical transformations, contributing to its utility in synthetic chemistry and material science.
Ring-Opening Reactions and Chlorination
The compound is involved in ring-opening reactions, specifically in the presence of iodobenzene dichloride, leading to products bearing chlorine atoms. This reaction is notable for its versatility, accepting various donor and acceptor groups, thus broadening the scope of chemical synthesis (Garve et al., 2014).
Isotope Analysis and Its Impact
Research has focused on the isotopic abundance ratios of compounds similar to 1-Chloro-3-cyclopropoxybenzene, exploring how alterations in these ratios can influence the physicochemical and thermal properties of the compound. Such studies are instrumental in understanding the compound's behavior in different environmental and experimental conditions (Trivedi et al., 2016).
Electrochemical Sensing
The compound's structural analogs have been used in developing electrochemical sensors. These studies are crucial in detecting and quantifying environmental pollutants, reflecting the compound's potential in environmental monitoring and protection (Ruiz-Córdova et al., 2018).
Photoisomerization and Molecular Interaction
The compound's derivatives are studied for their photoisomerization behavior, a reaction that is significant in the development of photoresponsive materials. These materials have applications in creating molecular switches and other devices that respond to light (Sakamoto et al., 2005).
Future Directions
properties
IUPAC Name |
1-chloro-3-cyclopropyloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFZQPTQPMBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-cyclopropoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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